molecular formula C15H18F3N3O2 B1234510 N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

Cat. No. B1234510
M. Wt: 329.32 g/mol
InChI Key: ONNXAZPRHBPWFM-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[4-[(2,2,2-trifluoro-1-oxoethyl)amino]phenyl]ethylideneamino]pentanamide is an anilide.

Scientific Research Applications

Electrophilic Fluorinating Agent

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide and related compounds have been utilized as electrophilic fluorinating agents in chemical synthesis. For example, perfluoro-[N-(4-pyridyl)acetamide], which shares a similar structure, has been shown to effectively fluorinate various compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Synthesis of Anticonvulsants

Compounds with structures similar to N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide have been synthesized and tested for anticonvulsant activity. For instance, derivatives like DL-2-hydroxy-2-(3’-tri-fluoromethylphenyl) butyramide exhibited notable anticonvulsant effects, comparable to reference drugs like phenobarbital (Meza-Toledo et al., 2008).

Anticholinergic Activity

The structural analogs of N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide have been investigated for their anticholinergic activity. For instance, the four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide showed varying potencies in pharmacological testing for anticholinergic effects (Oyasu et al., 1994).

Synthesis of Key Intermediates

This compound class, including N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide, is crucial in the synthesis of various key intermediates in pharmaceuticals. An example is the synthesis of 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin (Zhou Kai, 2010).

Antimicrobial Activity

Some compounds structurally similar to N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide have been synthesized and shown to possess antimicrobial activities. For instance, dihydropyridine derivatives demonstrated significant antimicrobial properties (Joshi, 2015).

properties

Product Name

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

Molecular Formula

C15H18F3N3O2

Molecular Weight

329.32 g/mol

IUPAC Name

N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide

InChI

InChI=1S/C15H18F3N3O2/c1-3-4-5-13(22)21-20-10(2)11-6-8-12(9-7-11)19-14(23)15(16,17)18/h6-9H,3-5H2,1-2H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

ONNXAZPRHBPWFM-KEBDBYFISA-N

Isomeric SMILES

CCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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